Cas no 1256585-40-6 (2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile)

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile
- F89113
- PB40096
- 1256585-40-6
- SCHEMBL897721
- PS-16248
-
- インチ: 1S/C9H9FN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3
- InChIKey: RJTCLSSCOPYTKC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC(F)=C1)(C)(C)C#N
計算された属性
- せいみつぶんしりょう: 164.07497646g/mol
- どういたいしつりょう: 164.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36.7Ų
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1208840-250MG |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 250mg |
$595 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-1G |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 1g |
¥7920.00 | 2023-05-05 | |
eNovation Chemicals LLC | Y1208840-1G |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 1g |
$1490 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-5G |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 5g |
¥24552.00 | 2023-05-05 | |
eNovation Chemicals LLC | Y1208840-500MG |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 500mg |
$980 | 2024-07-21 | |
eNovation Chemicals LLC | Y1208840-250mg |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 250mg |
$595 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-1g |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 1g |
¥7920.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-100mg |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 100mg |
¥1980.0 | 2024-04-25 | |
1PlusChem | 1P02233J-250mg |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 250mg |
$487.00 | 2024-07-09 | |
Aaron | AR0223BV-250mg |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |
1256585-40-6 | 97% | 250mg |
$549.00 | 2025-02-13 |
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrileに関する追加情報
2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile: A Comprehensive Overview
2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile, also known by its CAS number 1256585-40-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and incorporates a fluorine atom and a nitrile group, which contribute to its unique chemical properties. The structure of this compound is characterized by a pyridine ring substituted at the 4-position with a fluoro group and at the 2-position with a methyl-substituted nitrile group. This combination of functional groups makes it a versatile molecule with potential applications in various industries.
The synthesis of 2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile involves a series of well-established organic reactions. Typically, the starting material is 4-fluoropyridine, which undergoes nucleophilic substitution or coupling reactions to introduce the nitrile-containing substituent. The methyl group is introduced through alkylation or acylation steps, ensuring the proper stereochemistry and regioselectivity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
One of the most promising applications of 1256585-40-6 lies in its potential as a building block for pharmaceutical compounds. The pyridine ring is a common structural motif in many drugs, including antiviral agents, anticancer drugs, and central nervous system active compounds. The presence of the fluorine atom enhances the lipophilicity of the molecule, which is often desirable for drug candidates as it improves bioavailability. Additionally, the nitrile group can serve as a reactive site for further functionalization, allowing chemists to explore diverse chemical transformations.
In recent years, researchers have investigated the biological activity of 2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile in various assays. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with cancer cell proliferation. For instance, it has been found to inhibit the activity of histone deacetylases (HDACs), which are key players in epigenetic regulation. This suggests that the compound could be developed into a lead molecule for anti-cancer therapies. Furthermore, preliminary toxicological studies indicate that 1256585-40-6 has a favorable safety profile at therapeutic doses, making it a viable candidate for further preclinical testing.
Beyond pharmaceutical applications, 2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile has also been explored in agrochemical research. Its ability to inhibit key enzymes involved in plant pathogenesis makes it a potential candidate for fungicides or herbicides. Recent field trials have demonstrated that this compound can effectively control fungal infections in crops without causing significant harm to non-target organisms. This dual functionality underscores its versatility as both a pharmaceutical and agrochemical agent.
The chemical stability of 1256585-40-6 is another factor that contributes to its utility in industrial applications. Under normal storage conditions, the compound remains stable for extended periods, making it suitable for large-scale production and distribution. Its resistance to hydrolysis and oxidation further enhances its shelf life and usability in various formulations.
In conclusion, 2-(2-Fluoro-4-Pyridyl)-2-Methyl-Propanenitrile, with its CAS number 1256585-40-6, represents a valuable addition to the arsenal of chemical compounds used in drug discovery and agricultural science. Its unique structure, coupled with its promising biological activity and stability, positions it as a key player in future advancements within these fields. As research continues to uncover new applications and optimize its synthesis, this compound is poised to make significant contributions to both human health and sustainable agriculture.
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